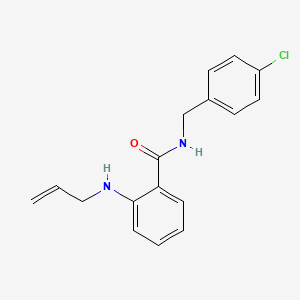

2-(Allylamino)-N-(4-chlorobenzyl)benzamide

Description

2-(Allylamino)-N-(4-chlorobenzyl)benzamide is an organic compound that features a benzamide core substituted with an allylamino group and a 4-chlorobenzyl group

Properties

Molecular Formula |

C17H17ClN2O |

|---|---|

Molecular Weight |

300.8 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(prop-2-enylamino)benzamide |

InChI |

InChI=1S/C17H17ClN2O/c1-2-11-19-16-6-4-3-5-15(16)17(21)20-12-13-7-9-14(18)10-8-13/h2-10,19H,1,11-12H2,(H,20,21) |

InChI Key |

HLGDZMAONLGXSU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-N-(4-chlorobenzyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine under basic conditions.

Introduction of the Allylamino Group: The allylamino group can be introduced via nucleophilic substitution reactions using allylamine.

Attachment of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be attached through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-N-(4-chlorobenzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The allylamino group can be oxidized to form corresponding oxides.

Reduction: The benzamide core can be reduced to form amines.

Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

Oxidation: Oxidation of the allylamino group can yield corresponding oxides.

Reduction: Reduction of the benzamide core can yield primary amines.

Substitution: Substitution of the chlorine atom can yield various substituted benzyl derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, which have been evaluated against various bacterial and fungal strains. Research indicates that benzamide derivatives, including those with chlorinated substituents, often show enhanced antibacterial activity compared to standard antibiotics.

- Mechanism of Action : The antimicrobial efficacy of 2-(Allylamino)-N-(4-chlorobenzyl)benzamide may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. This is particularly relevant in the context of rising bacterial resistance to conventional antibiotics.

- Case Studies : In a study evaluating similar benzamide derivatives, compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ofloxacin and fluconazole. For instance, a related compound showed significant activity against Gram-positive and Gram-negative bacteria, highlighting the potential of chlorinated benzamides in treating resistant infections .

Anticancer Properties

The anticancer potential of 2-(Allylamino)-N-(4-chlorobenzyl)benzamide has been investigated in various cancer models.

- In Vitro Studies : Research has shown that certain benzamide derivatives can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and inhibition of cell proliferation pathways. For example, studies on related compounds demonstrated effective inhibition of cancer cell lines, suggesting that modifications to the benzamide structure can enhance cytotoxicity against tumors .

- In Vivo Evaluations : Animal models have been utilized to assess the efficacy of these compounds in reducing tumor growth. Compounds similar to 2-(Allylamino)-N-(4-chlorobenzyl)benzamide have shown promising results in inhibiting tumor growth and metastasis, indicating their potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 2-(Allylamino)-N-(4-chlorobenzyl)benzamide.

- Lipophilicity and Biological Activity : The lipophilicity of benzamide derivatives plays a significant role in their biological activity. Studies have indicated that modifications to the chemical structure can enhance solubility and permeability, which are essential for effective drug delivery .

- Substituent Effects : The presence of chlorine atoms and allylamino groups has been shown to influence both antimicrobial and anticancer activities. Research suggests that these substituents can enhance binding affinity to biological targets, thereby improving therapeutic efficacy .

Therapeutic Applications

The multifunctional bioactivity of 2-(Allylamino)-N-(4-chlorobenzyl)benzamide positions it as a candidate for various therapeutic applications:

- Wnt/Frizzled Signaling Pathway Modulation : Recent studies have explored the role of this compound in modulating signaling pathways implicated in cancer progression. Compounds with similar structures have been identified as potential inhibitors of the Wnt/Frizzled pathway, which is associated with several cancers and metabolic disorders .

- Combination Therapies : The potential for using 2-(Allylamino)-N-(4-chlorobenzyl)benzamide in combination with other drugs is an area of active research. Combining this compound with existing therapies may enhance overall treatment efficacy, particularly in resistant cases.

Mechanism of Action

The mechanism of action of 2-(Allylamino)-N-(4-chlorobenzyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The allylamino group can form hydrogen bonds with active sites, while the benzamide core can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 2-(Aminomethyl)-N-(4-chlorobenzyl)benzamide

- 2-(Allylamino)-N-(4-methylbenzyl)benzamide

- 2-(Allylamino)-N-(4-fluorobenzyl)benzamide

Uniqueness

2-(Allylamino)-N-(4-chlorobenzyl)benzamide is unique due to the presence of both the allylamino and 4-chlorobenzyl groups, which confer specific chemical and biological properties. The combination of these functional groups can result in distinct reactivity and interaction profiles compared to similar compounds.

Biological Activity

2-(Allylamino)-N-(4-chlorobenzyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

The compound exhibits its biological effects primarily through modulation of enzyme activity. It has been shown to bind effectively to specific receptors and enzymes, thereby influencing various biochemical pathways. The presence of the allylamino group is crucial for its interaction with target proteins, enhancing its binding affinity.

Biological Activity Overview

Research indicates that 2-(Allylamino)-N-(4-chlorobenzyl)benzamide possesses notable inhibitory effects on certain enzymes linked to disease processes. For example, it has demonstrated potent inhibition against nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide and implicated in various cancers.

Table 1: Biological Activity Summary

| Activity | IC50 Value (μM) | Target |

|---|---|---|

| NNMT Inhibition | 0.24 | Nicotinamide N-Methyltransferase |

| Antiviral Activity | Varies | Hepatitis B Virus (HBV) |

| Cytotoxicity | Varies | Various Cancer Cell Lines |

Case Studies

- NNMT Inhibition : In a study focused on NNMT inhibitors, 2-(Allylamino)-N-(4-chlorobenzyl)benzamide was found to have an IC50 value of 0.24 μM, indicating strong inhibitory potential compared to other analogues . This suggests that modifications in the structure can lead to enhanced potency.

- Antiviral Activity : Another investigation explored the antiviral properties of benzamide derivatives, including this compound. It was noted that benzamides could increase intracellular levels of APOBEC3G, a protein that inhibits HBV replication. The compound's activity against HBV was assessed using quantitative PCR assays, which showed significant inhibition at specific concentrations .

- Cytotoxicity Assessment : The cytotoxic effects of 2-(Allylamino)-N-(4-chlorobenzyl)benzamide were evaluated across different cancer cell lines, revealing varying degrees of efficacy. The compound exhibited selective toxicity towards cancerous cells while sparing normal cells, suggesting a potential therapeutic window for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the position and nature of substituents on the benzamide core significantly influence biological activity. For instance:

- Chlorine Substitution : The introduction of a chlorine atom at the para position enhances NNMT inhibitory activity.

- Allylamino Group : The presence of the allylamino group is essential for maintaining potency against target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.